molecular formula C9H10BrN3S B10853033 S-(4-Cyanobenzyl)isothiourea hydrobromide

S-(4-Cyanobenzyl)isothiourea hydrobromide

Cat. No.: B10853033
M. Wt: 272.17 g/mol
InChI Key: ONSRFABKCKXUCK-UHFFFAOYSA-N
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Description

S-(4-Cyanobenzyl)isothiourea hydrobromide is a chemical compound that belongs to the class of isothioureas These compounds are characterized by the presence of an isothiourea group, which is known for its diverse biological activities

Preparation Methods

The synthesis of S-(4-Cyanobenzyl)isothiourea hydrobromide typically involves a multi-step process. One common synthetic route includes the reaction of 4-cyanobenzyl chloride with thiourea in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

S-(4-Cyanobenzyl)isothiourea hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(4-Cyanobenzyl)isothiourea hydrobromide involves its interaction with specific molecular targets. One of the primary targets is indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in the catabolism of tryptophan. By inhibiting IDO, the compound can modulate immune responses and has potential therapeutic applications in treating diseases such as cancer and autoimmune disorders .

Comparison with Similar Compounds

S-(4-Cyanobenzyl)isothiourea hydrobromide can be compared with other isothiourea derivatives, such as:

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

(4-cyanophenyl)methyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C9H9N3S.BrH/c10-5-7-1-3-8(4-2-7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H

InChI Key

ONSRFABKCKXUCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)C#N.Br

Origin of Product

United States

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